(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a methyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, safety, and scalability . These methods can be optimized to produce high yields of the desired product with minimal waste.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activities .
Biology and Medicine
This compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. Its derivatives have been studied for their potential anti-fibrotic, antimicrobial, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and agrochemicals .
Mechanism of Action
The mechanism of action of (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: This compound shares the piperidine moiety and is used in similar synthetic applications.
4-(4-Methylpiperidin-1-yl)aniline: Another related compound with applications in organic synthesis.
Uniqueness
What sets (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid apart is its boronic acid group, which allows it to participate in unique reactions such as Suzuki-Miyaura coupling. This makes it a versatile building block in the synthesis of complex molecules .
Properties
Molecular Formula |
C11H18BN3O2 |
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Molecular Weight |
235.09 g/mol |
IUPAC Name |
[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H18BN3O2/c1-8-3-5-15(6-4-8)11-13-7-10(12(16)17)9(2)14-11/h7-8,16-17H,3-6H2,1-2H3 |
InChI Key |
XMXTUXXPCRUYNO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)N2CCC(CC2)C)(O)O |
Origin of Product |
United States |
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